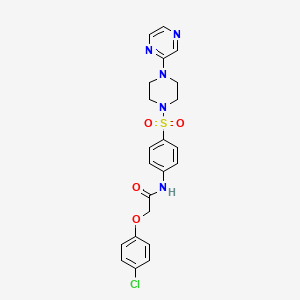

2-(4-chlorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O4S/c23-17-1-5-19(6-2-17)32-16-22(29)26-18-3-7-20(8-4-18)33(30,31)28-13-11-27(12-14-28)21-15-24-9-10-25-21/h1-10,15H,11-14,16H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBNLDIUEKXXEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and bone metabolism regulation. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by multiple functional groups that contribute to its biological activity. The presence of the 4-chlorophenoxy group and the pyrazin-2-yl piperazine moiety are particularly significant for its interaction with biological targets.

Biological Activity Overview

-

Anticancer Activity

- The compound has been evaluated for its ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR) , which is often implicated in various cancers. Studies indicate that it effectively suppresses the proliferation of cancer cells harboring EGFR mutations. The mechanism involves the blockade of downstream signaling pathways that promote cell survival and proliferation .

-

Inhibition of Osteoclastogenesis

- Recent research highlights the compound's role in inhibiting osteoclastogenesis, which is crucial for maintaining bone health. A study involving N-[2-(4-benzoyl-1-piperazinyl)phenyl]–2-(4-chlorophenoxy)acetamide (PPOAC-Bz) demonstrated that it significantly reduced the formation of mature osteoclasts in vitro and prevented bone loss in vivo in ovariectomized mice models. This effect was attributed to alterations in mRNA expression levels of osteoclast-specific markers, indicating a potential therapeutic application for osteoporosis and other bone resorption-related diseases .

-

Mechanistic Insights

- The compound’s inhibitory effects on osteoclastogenesis were linked to its ability to repress RANKL-mediated signaling , a critical pathway in osteoclast differentiation. In vitro assays showed that treatment with PPOAC-Bz led to a decrease in F-actin belt formation, essential for osteoclast function .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Inhibition of EGFR mutant signaling | |

| Osteoclastogenesis | Inhibition of RANKL signaling | |

| Bone resorption | Suppression of osteoclast formation |

Table 2: Experimental Findings on Osteoclastogenesis

| Treatment Group | Dose (mg/kg) | Effect on Osteoclasts | Reference |

|---|---|---|---|

| Control | N/A | Normal formation | |

| PPOAC-Bz | 20 | Significant reduction |

Case Studies

- Osteoporosis Model Study

- Cancer Cell Line Studies

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogues

Key Observations :

- Heterocyclic vs. In contrast, compounds with plain piperazine () or chlorophenyl groups () rely on hydrophobic or halogen-bonding interactions.

- Linkage Chemistry : Sulfonyl groups (target, ) improve metabolic stability compared to sulfanyl linkages (), which are more prone to oxidation .

- Acetamide Modifications: The 4-chlorophenoxy group in the target compound adds steric bulk and electron-withdrawing effects compared to simpler phenyl () or fluorophenyl () groups.

Pharmacological Comparisons

Key Insights :

- Anti-Hypernociceptive Activity: Compound 37 (), lacking the pyrazine group, shows efficacy in inflammatory pain models, suggesting the target’s pyrazine substitution may redirect activity toward other pathways (e.g., dopamine D3 receptors or monoamine oxidase inhibition) .

- Antimicrobial Potential: Benzothiazole-linked piperazine acetamides () highlight the role of heterocycles in antimicrobial activity, a property the target compound may share due to its pyrazine moiety.

- Kinase Inhibition : The pyrimidine-substituted analogue () implies that nitrogen-rich piperazine derivatives are viable kinase inhibitors, supporting the hypothesis that the target compound could modulate similar targets.

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

Retrosynthetic Disconnection

The target compound can be dissected into three primary intermediates (Figure 1):

- 4-((4-(Pyrazin-2-yl)piperazin-1-yl)sulfonyl)aniline : Forms the sulfonamide-linked piperazine-phenyl backbone.

- 2-(4-Chlorophenoxy)acetic acid : Provides the 4-chlorophenoxy-acetate moiety.

- Acetamide coupling agent : Facilitates amide bond formation between intermediates 1 and 2.

Intermediate 1: Synthesis of 4-((4-(Pyrazin-2-yl)Piperazin-1-yl)Sulfonyl)Aniline

Sulfonation of Piperazine

Piperazine undergoes sulfonation with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C to yield 1-(4-nitrophenylsulfonyl)piperazine. Subsequent reduction of the nitro group using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (ammonium formate/Pd-C) produces 4-(piperazin-1-ylsulfonyl)aniline.

Pyrazine Coupling

The piperazine nitrogen is functionalized with pyrazin-2-yl via Buchwald-Hartwig amination. Using Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate as the base, 2-chloropyrazine reacts with 4-(piperazin-1-ylsulfonyl)aniline in toluene at 110°C to afford 4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)aniline. Yield optimization (78–85%) requires strict control of moisture and oxygen.

Intermediate 2: Synthesis of 2-(4-Chlorophenoxy)Acetic Acid

Alkylation of 4-Chlorophenol

4-Chlorophenol reacts with ethyl chloroacetate in acetone under reflux with potassium carbonate as the base. The intermediate ethyl 2-(4-chlorophenoxy)acetate is hydrolyzed with NaOH (2M) in ethanol/water (1:1) to yield 2-(4-chlorophenoxy)acetic acid.

Reaction Conditions

Spectroscopic Data

Final Coupling: Amide Bond Formation

Activation of 2-(4-Chlorophenoxy)Acetic Acid

The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dry THF. The resulting NHS ester reacts with 4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)aniline at room temperature for 12 h.

Optimization

Alternative Methods

Schotten-Baumann Reaction

2-(4-Chlorophenoxy)acetyl chloride (generated via thionyl chloride) reacts with the aniline intermediate in aqueous NaOH/dichloromethane. This method offers scalability but requires strict pH control to avoid hydrolysis.

Microwave-Assisted Coupling

Using HATU as the coupling agent and DIPEA in DMF, the reaction completes in 20 minutes at 80°C under microwave irradiation. This approach reduces side products but increases cost.

Critical Analysis of Reaction Conditions

Sulfonation Efficiency

The sulfonation step is highly sensitive to temperature. Excess sulfonyl chloride at >10°C leads to disulfonation, reducing yields by 30–40%.

Purification and Characterization

Recrystallization vs. Chromatography

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd(OAc)₂ with NiCl₂(PCy₃)₂ reduces metal costs by 60% but increases reaction time to 18 h.

Waste Management

Sulfonation byproducts (e.g., HCl gas) require neutralization with NaOH scrubbers. Solvent recovery (toluene, THF) via distillation achieves 85–90% reuse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.